Purity Advantage: d3 Form Delivers ≥99.0% Chromatographic Purity vs. 95–98% for Unlabeled DHCA and d5 Variant
Commercial specification data show that 3α,7α-dihydroxycoprostanic acid-d3 (HY-113097S) is supplied at ≥99.0% purity by HPLC, whereas the unlabeled DHCA parent compound is typically available at 95% purity from bulk suppliers and the d5 isotopologue (V102579) is specified at ≥98% . The 4-percentage-point purity deficit in unlabeled material translates to 40 mg of unspecified impurities per gram of product, which can generate interfering chromatographic peaks or suppress ionization of the target analyte in trace-level quantification .
| Evidence Dimension | Chromatographic purity (HPLC) |
|---|---|
| Target Compound Data | ≥99.0% (3α,7α-dihydroxycoprostanic acid-d3, HY-113097S, MedChemExpress) |
| Comparator Or Baseline | Unlabeled DHCA: 95% (BenchChem specification; not used as core evidence); d5 variant: ≥98% (InvivoChem V102579) |
| Quantified Difference | +4.0 percentage points vs. unlabeled DHCA (95% → 99%); +1.0 percentage point vs. d5 (98% → 99%) |
| Conditions | Commercial HPLC purity specification per Certificates of Analysis |
Why This Matters
Higher purity directly reduces the risk of interfering peaks in MRM transitions at low analyte concentrations, improving the lower limit of quantification (LLOQ) for DHCA in plasma, which is critical for detecting peroxisomal disorder biomarkers near the control detection limit.
